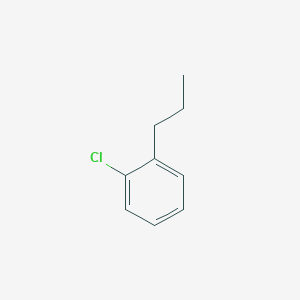

1-Chloro-2-propylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1730-86-5 |

|---|---|

Molecular Formula |

C9H11Cl |

Molecular Weight |

154.63 g/mol |

IUPAC Name |

1-chloro-2-propylbenzene |

InChI |

InChI=1S/C9H11Cl/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

WRZSIHUUDJFHNY-UHFFFAOYSA-N |

SMILES |

CCCC1=CC=CC=C1Cl |

Canonical SMILES |

CCCC1=CC=CC=C1Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-chloro-2-propylbenzene, a substituted aromatic hydrocarbon of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally determined data, this guide combines predicted values with established experimental protocols for the determination of key physical characteristics.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry and materials science. The following table summarizes the available data for this compound. It is important to note that many of these values are predicted and should be used as estimations pending experimental verification.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₁Cl | |

| Molecular Weight | 154.64 g/mol | [1] |

| CAS Number | 1730-86-5 | [2][3] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 196.0 ± 9.0 °C at 760 mmHg (Predicted) | |

| 70-71 °C (Pressure not specified, likely reduced) | ||

| Melting Point | Not available | |

| Density | 1.026 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.521 ± 0.020 (Predicted) | |

| Solubility | Insoluble in water (predicted); Soluble in common organic solvents (e.g., benzene, toluene, hexane) (predicted by analogy to similar compounds) | [4][5] |

| LogP (Octanol/Water Partition Coefficient) | 3.29250 (Predicted) | [1] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or other heating apparatus (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath for temperature control

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the water bath, dried, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper or pipette

-

Sample of this compound

-

Ethanol or other suitable cleaning solvent

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is observed, the dispersion compensator is adjusted to produce a sharp, achromatic dividing line.

-

The refractive index is read from the scale. The temperature should also be recorded.

Synthesis Pathway of this compound

A logical and efficient synthesis of this compound is crucial to avoid the formation of isomeric impurities. Direct Friedel-Crafts alkylation of chlorobenzene with a propyl halide is not ideal due to the high probability of carbocation rearrangement, which would lead to the formation of the isopropyl-substituted product. A more reliable method involves a two-step sequence: Friedel-Crafts acylation followed by reduction.

The following diagram illustrates this synthetic pathway.

Caption: Synthetic route for this compound via Friedel-Crafts acylation and subsequent reduction.

Experimental Protocols for Synthesis

Step 1: Friedel-Crafts Acylation of Chlorobenzene with Propanoyl Chloride

This reaction introduces the propanoyl group to the chlorobenzene ring, primarily at the para and ortho positions.[6][7] The ortho isomer, 1-(2-chlorophenyl)propan-1-one, is the desired intermediate.

Materials:

-

Chlorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

-

Anhydrous aluminum chloride is suspended in the inert solvent in a round-bottom flask equipped with a stirrer, dropping funnel, and condenser. The mixture is cooled in an ice bath.

-

A solution of propanoyl chloride in the solvent is added dropwise to the stirred suspension.

-

Chlorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified time to ensure the reaction goes to completion.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product, a mixture of ortho and para isomers, is purified by fractional distillation or column chromatography to isolate the desired 1-(2-chlorophenyl)propan-1-one.

Step 2: Reduction of 1-(2-chlorophenyl)propan-1-one

The carbonyl group of the intermediate ketone is reduced to a methylene group to yield the final product. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[8][9][10][11][12][13][14]

A) Clemmensen Reduction Protocol

Materials:

-

1-(2-chlorophenyl)propan-1-one

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene (as a co-solvent)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.

-

The 1-(2-chlorophenyl)propan-1-one, zinc amalgam, concentrated hydrochloric acid, and toluene are placed in a round-bottom flask.

-

The mixture is heated under reflux with vigorous stirring for several hours.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water and sodium bicarbonate solution, then dried over an anhydrous drying agent.

-

The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

B) Wolff-Kishner Reduction Protocol

Materials:

-

1-(2-chlorophenyl)propan-1-one

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

High-boiling solvent (e.g., diethylene glycol)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

1-(2-chlorophenyl)propan-1-one, hydrazine hydrate, and potassium hydroxide are dissolved in diethylene glycol in a round-bottom flask.

-

The mixture is heated to a temperature that allows for the formation of the hydrazone intermediate, with the removal of water.

-

The temperature is then raised to a higher level (typically around 180-200 °C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

-

After the reaction is complete (indicated by the cessation of gas evolution), the mixture is cooled.

-

The product is isolated by extraction with a suitable solvent (e.g., diethyl ether) after dilution with water.

-

The organic extract is washed with water, dried, and the solvent is removed.

-

The final product, this compound, is purified by distillation.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. Benzene, 1-chloro-2-propyl- [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wolff-Kishner Reduction [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Chloro-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 1-Chloro-2-propylbenzene. The information is curated to be a valuable resource for professionals in research, science, and drug development, offering detailed data and methodologies to support advanced chemical applications.

Chemical Structure and Identification

This compound, also known as o-chloropropylbenzene, is an aromatic organic compound. The structure consists of a benzene ring substituted with a chlorine atom and a propyl group at adjacent positions.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| SMILES String | CCCC1=CC=CC=C1Cl[1] |

| CAS Number | 1730-86-5[1][2] |

| Molecular Formula | C₉H₁₁Cl[1][2] |

| Molecular Weight | 154.64 g/mol [3] |

Molecular Geometry and Bonding

Note: The following data is theoretical and should be used as a reliable estimate in the absence of experimental crystallographic data.

| Bond | Estimated Bond Length (Å) |

| C-Cl | 1.74 |

| C-C (aromatic) | 1.39 - 1.40 |

| C-C (propyl) | 1.53 - 1.54 |

| C-H (aromatic) | 1.08 |

| C-H (propyl) | 1.09 - 1.10 |

| Angle | Estimated Bond Angle (°) |

| C-C-C (aromatic) | 120 |

| C-C-Cl (aromatic) | 120 |

| C-C-C (propyl) | 109.5 |

| H-C-H (propyl) | 109.5 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are key spectroscopic data points.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | m | 4H | Ar-H |

| 2.60 | t | 2H | -CH₂- (benzylic) |

| 1.65 | sextet | 2H | -CH₂- |

| 0.95 | t | 3H | -CH₃ |

¹³C NMR Spectral Data

While a complete peak list is not available, the NIST Chemistry WebBook confirms the availability of ¹³C NMR spectra for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is available on the NIST Chemistry WebBook.[2][4]

Major Fragmentation Peaks (m/z)

| m/z | Relative Intensity | Possible Fragment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | High | [M - C₂H₅]⁺ |

| 119 | Moderate | [M - Cl]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Synthesis Protocols

Two potential synthetic routes for this compound are outlined below.

Synthesis via Grignard Reaction

A plausible method for the synthesis of this compound involves the reaction of a propyl Grignard reagent with 1,2-dichlorobenzene.

Experimental Protocol:

-

Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with 1,2-Dichlorobenzene: The freshly prepared propylmagnesium bromide solution is cooled to 0 °C. A solution of 1,2-dichlorobenzene in anhydrous diethyl ether is then added dropwise with stirring.

-

Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield this compound.

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

An alternative route involves the Friedel-Crafts acylation of chlorobenzene followed by reduction of the resulting ketone.

Experimental Protocol:

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in dry chlorobenzene, propanoyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude 2-chloropropiophenone.

-

Clemmensen Reduction: The crude ketone is refluxed with amalgamated zinc and concentrated hydrochloric acid.

-

Final Workup and Purification: After the reduction is complete, the mixture is cooled, and the organic layer is separated, washed, dried, and purified by fractional distillation to afford this compound.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Synthesis Workflow (Grignard Route)

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

References

Spectroscopic Profile of 1-Chloro-2-propylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-2-propylbenzene (o-Chloropropylbenzene), a substituted aromatic compound. The information compiled herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document presents available quantitative data from mass spectrometry and nuclear magnetic resonance spectroscopy, alongside representative experimental protocols.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while mass spectrometry data is readily available, specific, experimentally verified high-resolution ¹H and ¹³C NMR data is not widely published. The NMR data presented is therefore estimated based on established chemical shift ranges for analogous compounds and substituent effects on the benzene ring.

Table 1: Mass Spectrometry (MS) Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl | [NIST], [PubChem] |

| Molecular Weight | 154.64 g/mol | [NIST], [PubChem] |

| Ionization Mode | Electron Ionization (EI) | [NIST] |

| Major Fragment Ions (m/z) | ||

| 154 | [M]⁺ (Molecular Ion) | [PubChem] |

| 125 | [M - C₂H₅]⁺ (Loss of ethyl group) | [PubChem] |

| 119 | [M - Cl]⁺ (Loss of chlorine) | |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (C-Cl) | 133 - 136 | Quaternary carbon, deshielded by chlorine. |

| C2 (C-CH₂CH₂CH₃) | 138 - 141 | Quaternary carbon, deshielded by the alkyl group. |

| C3, C4, C5, C6 (Ar-H) | 126 - 130 | Aromatic carbons. The specific shifts depend on their position relative to the substituents. |

| α-CH₂ | 35 - 38 | Benzylic carbon, deshielded by the aromatic ring. |

| β-CH₂ | 24 - 27 | |

| γ-CH₃ | 13 - 15 |

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic Protons (4H) | 7.1 - 7.4 | Multiplet | ~7-8 (ortho), ~2-3 (meta) | Complex splitting pattern due to coupling between non-equivalent aromatic protons. |

| α-CH₂ (2H) | 2.6 - 2.8 | Triplet | ~7.5 | Benzylic protons, deshielded by the aromatic ring. |

| β-CH₂ (2H) | 1.6 - 1.8 | Sextet | ~7.5 | |

| γ-CH₃ (3H) | 0.9 - 1.0 | Triplet | ~7.5 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. However, the following represents standard methodologies for the analysis of similar chlorinated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common technique for the analysis of volatile and semi-volatile organic compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) and scanning a mass range of m/z 50-500.

Methodology:

-

Sample Preparation: The sample is typically dissolved in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

-

Injection: A 1 µL aliquot of the sample is injected into the GC inlet, which is maintained at a temperature of 250°C. A split ratio of 50:1 is commonly used.

-

Chromatographic Separation: The GC oven temperature is programmed to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min. Helium is typically used as the carrier gas with a constant flow rate of 1 mL/min.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized by a 70 eV electron beam. The resulting fragments are separated by the mass analyzer and detected.

-

Data Analysis: The mass spectrum of the eluting peak corresponding to this compound is recorded and compared with spectral libraries for identification. The fragmentation pattern provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for the detailed structural elucidation of organic molecules.

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This involves a 90° pulse, a relaxation delay of 2-5 seconds, and the accumulation of a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts of the signals are reported in parts per million (ppm) relative to the TMS standard.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

1-Chloro-2-propylbenzene CAS registry number

CAS Registry Number: 1730-86-5

Abstract

Chemical and Physical Properties

1-Chloro-2-propylbenzene, also known as o-chloropropylbenzene, is a disubstituted benzene derivative.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 1730-86-5 | [1][2][3] |

| Molecular Formula | C₉H₁₁Cl | [1][2][3][4] |

| Molecular Weight | 154.64 g/mol | [1][2][3][4] |

| Alternate Names | o-Chloropropylbenzene | [1][2][3] |

| LogP | 3.29250 | [4] |

| PSA | 0.00000 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following information has been compiled from various databases.

| Spectrum Type | Data Availability | Source |

| Mass Spectrometry (GC-MS) | Available | [1][2] |

| ¹³C NMR Spectroscopy | Available | [4] |

| Infrared (IR) Spectroscopy | Available | [4] |

Note: Access to full spectral data may require a subscription to specialized databases.

Synthesis Protocols

Representative Synthesis of a Chloro-propylbenzene Isomer (meta-isomer)

The synthesis of 1-chloro-3-propylbenzene from benzene involves the following key transformations:

-

Friedel-Crafts Acylation: Benzene is first acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone. The acyl group is a meta-director for subsequent electrophilic aromatic substitution.

-

Chlorination: The propiophenone is then chlorinated using chlorine gas (Cl₂) and a catalyst such as iron(III) chloride (FeCl₃). The chlorine atom is directed to the meta position relative to the acyl group.

-

Reduction: Finally, the keto group of the 3-chloropropiophenone is reduced to a propyl group. A common method for this is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Disclaimer: This is a generalized protocol for a related isomer and should be adapted and optimized by a qualified chemist with appropriate safety precautions.

Safety and Toxicology

Comprehensive toxicological data for this compound is limited.[1] The Safety Data Sheet (SDS) for this compound should be consulted before handling. General safety precautions for handling chlorinated aromatic hydrocarbons should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Logical Workflow for Information Synthesis

The following diagram illustrates the workflow used to gather and synthesize the information presented in this technical guide.

Caption: Workflow for Technical Guide Creation.

References

An In-depth Technical Guide to the Reactivity of 1-Chloro-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1-chloro-2-propylbenzene with a range of common laboratory reagents. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from the well-established reactivity of analogous compounds, namely chlorobenzene, propylbenzene, and other ortho-substituted alkylbenzenes. The document covers key reaction classes including electrophilic aromatic substitution, reactions at the benzylic position of the propyl group, nucleophilic aromatic substitution, and the formation of organometallic reagents. Each section includes predicted reactivity, general experimental protocols, and tabulated data for related compounds to provide a predictive framework for reaction design and development.

Introduction

This compound is an aromatic compound featuring both a deactivating, ortho,para-directing chloro substituent and an activating, ortho,para-directing propyl substituent on the benzene ring. This substitution pattern leads to a nuanced reactivity profile where the electronic and steric effects of both groups influence the regioselectivity and rate of chemical transformations. Understanding these competing influences is crucial for predicting reaction outcomes and designing synthetic routes involving this molecule. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.

Molecular Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Cl | [1][2] |

| Molecular Weight | 154.64 g/mol | [1][2] |

| CAS Number | 1730-86-5 | [1][2] |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Data:

-

Mass Spectrum (EI): The NIST WebBook provides the mass spectrum of this compound, which can be a valuable tool for its identification.[1]

-

¹³C NMR and IR Spectra: PubChem lists the availability of ¹³C NMR and vapor-phase IR spectra for this compound.[3]

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is susceptible to electrophilic attack. The regiochemical outcome of these reactions is governed by the directing effects of the existing chloro and propyl substituents.

-

Chloro Group: Deactivating and ortho,para-directing.

-

Propyl Group: Activating and ortho,para-directing.

The combined effect of these two groups directs incoming electrophiles primarily to the positions ortho and para to the activating propyl group and ortho and para to the deactivating chloro group. The positions are numbered starting from the propyl group as 1. Therefore, the possible positions for electrophilic attack are C4 and C6. Due to the steric hindrance from the adjacent propyl group, substitution at the C6 position is expected to be less favored than at the C4 position.[4]

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the deactivating effect of the chloro group, forcing conditions may be required.

Predicted Reaction: this compound is expected to react with a mixture of concentrated nitric acid and sulfuric acid to yield primarily 4-nitro-1-chloro-2-propylbenzene.

General Experimental Protocol (Adapted from the nitration of chlorotoluene): [5]

-

To a cooled (0-10 °C) and stirred solution of this compound in a suitable solvent (e.g., dichloromethane), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

| Reagent | Conditions | Major Product(s) | Reference |

| Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C to RT | 4-Nitro-1-chloro-2-propylbenzene | [5] |

Halogenation

Halogenation (e.g., bromination or chlorination) of the aromatic ring requires a Lewis acid catalyst.

Predicted Reaction: With bromine and a Lewis acid catalyst like FeBr₃, this compound is expected to yield primarily 4-bromo-1-chloro-2-propylbenzene.

General Experimental Protocol (Adapted from the halogenation of toluene): [6]

-

To a solution of this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane), add a catalytic amount of a Lewis acid (e.g., FeBr₃ or AlCl₃).

-

Slowly add a solution of the halogen (e.g., bromine in the same solvent) to the mixture at room temperature, protecting the reaction from light.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it with a dilute solution of sodium thiosulfate (for bromination) or sodium bisulfite (for chlorination), followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the product by distillation or chromatography.

| Reagent | Catalyst | Major Product(s) | Reference |

| Br₂ | FeBr₃ | 4-Bromo-1-chloro-2-propylbenzene | [6] |

| Cl₂ | AlCl₃ | 1,4-Dichloro-2-propylbenzene | [6] |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst. The product is a ketone, which is deactivated towards further acylation, thus preventing poly-substitution.[7]

Predicted Reaction: Acylation with acetyl chloride and AlCl₃ is predicted to yield mainly 1-(4-chloro-3-propylphenyl)ethanone.

General Experimental Protocol (Adapted from the acylation of chlorobenzene): [8]

-

In a flask equipped with a stirrer and a reflux condenser, suspend anhydrous aluminum chloride in an excess of this compound (which can act as the solvent) or in a suitable inert solvent like dichloromethane.

-

Cool the mixture in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride).

-

After the addition, allow the mixture to warm to room temperature and then heat under reflux for a few hours to complete the reaction.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic layer and remove the solvent.

-

Purify the resulting ketone by vacuum distillation or recrystallization.

| Reagent | Catalyst | Major Product(s) | Reference |

| CH₃COCl | AlCl₃ | 1-(4-Chloro-3-propylphenyl)ethanone | [7][8] |

Reactions at the Benzylic Position

The propyl group has a benzylic position (the carbon atom attached to the benzene ring) which is particularly reactive.

Benzylic Halogenation

Free radical halogenation occurs selectively at the benzylic position, especially with N-bromosuccinimide (NBS) in the presence of a radical initiator.[9]

Predicted Reaction: this compound is expected to undergo benzylic bromination with NBS to give 1-chloro-2-(1-bromopropyl)benzene.

General Experimental Protocol (Adapted from general benzylic bromination): [9][10]

-

Dissolve this compound in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by observing the consumption of NBS (which is denser than CCl₄ and will sink).

-

Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.

| Reagent | Initiator | Major Product | Reference |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide / UV light | 1-Chloro-2-(1-bromopropyl)benzene | [9][10] |

Oxidation

The alkyl side chain of alkylbenzenes can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄), provided there is at least one hydrogen atom at the benzylic position.[11]

Predicted Reaction: Oxidation of this compound with hot, alkaline KMnO₄ followed by acidification is expected to yield 2-chlorobenzoic acid.

General Experimental Protocol (Adapted from the oxidation of o-chlorotoluene): [12][13]

-

In a round-bottom flask equipped with a reflux condenser, add this compound to an aqueous solution of potassium permanganate. A phase-transfer catalyst can be added to facilitate the reaction.

-

Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization.

| Reagent | Conditions | Major Product | Reference |

| KMnO₄, H₂O | Heat, followed by H₃O⁺ | 2-Chlorobenzoic acid | [11][12][13] |

Nucleophilic Aromatic Substitution (NAS)

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions due to the strong carbon-halogen bond and the repulsion between the electron-rich aromatic ring and the incoming nucleophile.[14] Reaction typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups ortho or para to the halogen.[15] this compound, lacking strong activation, is expected to be relatively inert to nucleophilic aromatic substitution.

Predicted Reactivity: Reaction with strong nucleophiles like NaOH or NaNH₂ is expected to be very slow and require forcing conditions. Under such conditions, elimination-addition (benzyne mechanism) might occur, potentially leading to a mixture of isomeric products.

General Experimental Protocol (Illustrative, for activated aryl halides): Given the predicted low reactivity, a standard protocol is not provided. Forcing conditions, such as those used in the Dow process for phenol synthesis (350 °C, high pressure), would likely be necessary.[15]

Formation of Grignard Reagent

The formation of a Grignard reagent from an aryl chloride is possible but can be more challenging than with aryl bromides or iodides. The process involves the reaction of the aryl chloride with magnesium metal in an anhydrous ether solvent.[3]

Predicted Reaction: this compound can potentially form the corresponding Grignard reagent, (2-propylphenyl)magnesium chloride, under carefully controlled anhydrous conditions.

General Experimental Protocol (Adapted from general Grignard reagent formation): [3][16]

-

Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a flask and activate them (e.g., with a crystal of iodine or by mechanical grinding).

-

Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and/or a color change), add the remaining solution of this compound dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

-

The resulting Grignard reagent can be used in subsequent reactions.

Potential Challenges:

-

Initiation: The reaction can be difficult to start.

-

Wurtz Coupling: A common side reaction is the coupling of two aryl groups.

Conclusion

The reactivity of this compound is a product of the interplay between its chloro and propyl substituents. While direct experimental data is limited, a predictive understanding of its behavior in common organic reactions can be established by examining the chemistry of related compounds. Electrophilic aromatic substitution is expected to occur primarily at the C4 position. The benzylic position of the propyl group is susceptible to radical halogenation and oxidation. Nucleophilic substitution at the aromatic chlorine is predicted to be difficult. The formation of a Grignard reagent is feasible but may require careful optimization. This guide provides a foundational understanding to aid researchers in the design and execution of synthetic strategies involving this compound. Further experimental investigation is warranted to fully elucidate the reactivity of this compound.

References

- 1. Benzene, 1-chloro-2-propyl- [webbook.nist.gov]

- 2. Benzene, 1-chloro-2-propyl- [webbook.nist.gov]

- 3. o-Chloropropylbenzene | C9H11Cl | CID 519393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. p-chlorotoluene on nitration gives: - askIITians [askiitians.com]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 9. 1-Chloro-2-(prop-1-EN-2-YL)benzene | C9H9Cl | CID 10968208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. Method for synthesizing n-propylbenzene through Grignard reagent method - Eureka | Patsnap [eureka.patsnap.com]

- 15. lookchem.com [lookchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Unlocking the Research Potential of 1-Chloro-2-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-propylbenzene, a substituted aromatic hydrocarbon, presents a scaffold with intriguing possibilities for novel research avenues, particularly in the fields of medicinal chemistry and material science. While direct research on this specific isomer is limited, its structural motifs—a chlorinated benzene ring and a short alkyl chain—are present in a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the potential research areas for this compound, including detailed synthetic protocols, characterization data, and extrapolated biological activities based on structurally related molecules. The aim is to equip researchers with the foundational knowledge required to explore the untapped potential of this compound.

Introduction

This compound (Figure 1) is a halogenated aromatic compound with the molecular formula C₉H₁₁Cl.[1] Its structure, featuring a propyl group ortho to a chlorine atom on a benzene ring, suggests potential for diverse chemical modifications and biological interactions. The presence of the chlorine atom can significantly influence the electronic properties of the benzene ring, affecting its reactivity and potential interactions with biological targets.[2] The propyl group, a simple alkyl chain, can contribute to the lipophilicity of the molecule, a key factor in pharmacokinetic profiles of drug candidates. This guide will delve into the known properties, synthesis, and potential applications of this compound, providing a roadmap for future research endeavors.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in Table 1. This information is crucial for its identification, purification, and characterization in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁Cl | [1] |

| Molecular Weight | 154.64 g/mol | [1] |

| CAS Number | 1730-86-5 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 70-71 °C | [4] |

| Density | 1.026 g/cm³ (predicted) | [4] |

| LogP | 3.29 | [1] |

| Mass Spectrum (m/z) | 154 (M+), 125, 119, 91 | [5] |

| ¹³C NMR (predicted) | δ (ppm): 139.9, 133.8, 129.8, 127.2, 126.8, 125.9, 34.7, 24.5, 14.1 | |

| IR Spectrum (predicted) | ν (cm⁻¹): 3060 (Ar-H), 2960 (C-H), 1480 (C=C), 1040 (C-Cl) |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This method is preferred over direct Friedel-Crafts alkylation to prevent the rearrangement of the propyl carbocation, which would lead to the formation of the isopropyl isomer.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

The first step involves the reaction of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2'-chloro-propiophenone. The ortho- and para-directing effect of the chlorine atom on the benzene ring will lead to a mixture of isomers, with the para-isomer typically being the major product due to steric hindrance at the ortho position.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Synthesis of 2'-Chloro-propiophenone

-

Materials:

-

Chlorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of propanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.

-

After the addition is complete, add chlorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2'-chloro-propiophenone.

-

Step 2: Reduction of 2'-Chloro-propiophenone

The carbonyl group of 2'-chloro-propiophenone can be reduced to a methylene group using either the Clemmensen or Wolff-Kishner reduction.

The Clemmensen reduction utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.

Experimental Protocol: Clemmensen Reduction of 2'-Chloro-propiophenone

-

Materials:

-

2'-Chloro-propiophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% mercury(II) chloride solution, followed by washing with water.

-

In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated HCl, and toluene.

-

Add 2'-chloro-propiophenone to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

-

The Wolff-Kishner reduction involves the formation of a hydrazone followed by its decomposition in the presence of a strong base at high temperatures.

Caption: Wolff-Kishner Reduction Workflow.

Experimental Protocol: Wolff-Kishner Reduction of 2'-Chloro-propiophenone

-

Materials:

-

2'-Chloro-propiophenone

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2'-chloro-propiophenone, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours.

-

Add powdered KOH to the mixture and replace the reflux condenser with a distillation head.

-

Heat the mixture to a higher temperature (around 200 °C) to distill off water and excess hydrazine.[6]

-

Once the distillation ceases, replace the distillation head with the reflux condenser and continue to reflux for an additional 3-4 hours.

-

After cooling, add water to the reaction mixture and extract with diethyl ether.

-

Wash the combined organic extracts with dilute HCl and then with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation.

-

Potential Research Areas

While specific biological data for this compound is limited, the structural components suggest several promising avenues for investigation.

Antimicrobial and Antifungal Activity

Chlorinated aromatic compounds are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[1][7] The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the electronic effects of the chlorine atom can influence the molecule's interaction with essential microbial enzymes or proteins.

Potential Research Directions:

-

Screening: Evaluate the in vitro activity of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) to determine its Minimum Inhibitory Concentration (MIC).

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the propyl chain (e.g., varying its length, introducing branching or functional groups) or by altering the position of the chlorine atom on the benzene ring. This will help in understanding the structural requirements for optimal antimicrobial activity.

-

Mechanism of Action Studies: Investigate the mode of action of active compounds, for example, by examining their effects on cell membrane integrity, DNA replication, or specific enzymatic pathways.

Table 2: Antimicrobial Activity of Structurally Related Chlorinated Aromatic Compounds

| Compound | Organism | Activity (MIC in µg/mL) | Reference |

| Trichlorinated Depsidone | Staphylococcus aureus | 0.5 - 1.0 | [7] |

| Trichlorinated Depsidone | Bacillus thuringiensis | 0.5 - 1.0 | [7] |

| Trichlorinated Depsidone | Bacillus subtilis | 0.5 - 1.0 | [7] |

| 2'-Hydroxy-3',5'-dichlorochalcone | Gram-positive bacteria | Enhanced activity | [2] |

Neuroactivity and CNS Research

The lipophilic nature of this compound suggests it may be able to cross the blood-brain barrier. Substituted alkylbenzenes can interact with various receptors and ion channels in the central nervous system (CNS). The specific substitution pattern on the benzene ring can modulate these interactions, leading to a range of neuropharmacological effects.

Potential Research Directions:

-

Receptor Binding Assays: Screen this compound and its derivatives against a panel of CNS receptors, such as serotonin, dopamine, and GABA receptors, to identify any potential binding affinities.

-

In Vivo Behavioral Studies: In animal models, investigate the effects of this compound on behaviors such as locomotion, anxiety, and cognition to identify any potential psychoactive properties.[8]

-

Ion Channel Modulation: Examine the effect of the compound on the function of various ion channels, such as sodium, potassium, and calcium channels, which are critical for neuronal excitability.

Metabolism and Toxicology

Understanding the metabolic fate and toxicological profile of this compound is essential for any potential therapeutic application. The metabolism of chlorinated benzenes often involves oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[9][10]

Caption: Hypothesized Metabolic Pathway.

Potential Research Directions:

-

In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to identify the major metabolites formed.[11]

-

Cytotoxicity Assays: Determine the cytotoxic potential of the parent compound and its metabolites in various cell lines to assess its safety profile.[12]

-

In Vivo Toxicological Studies: Conduct acute and sub-chronic toxicity studies in animal models to evaluate the overall toxicity and identify any target organs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is limited, related alkylbenzenes are known to be mildly toxic by ingestion and inhalation.[3]

Conclusion

This compound represents a molecule with considerable, yet largely unexplored, research potential. Its straightforward synthesis and the presence of key structural features found in many bioactive compounds make it an attractive starting point for investigations in medicinal chemistry. The potential for antimicrobial, antifungal, and neuroactive properties warrants further investigation. This guide provides the necessary foundational information, including detailed synthetic protocols and potential research avenues, to stimulate and facilitate future studies on this promising compound. By systematically exploring its chemical and biological properties, the scientific community can unlock the full potential of this compound and its derivatives.

References

- 1. Antimicrobial Activity of Naturally Occurring and Semi-Synthetic Chlorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of the chlorine atom on the biological activity of 2'-hydroxychalcone in relation to the lipid phase of biological membranes - Anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clemmensen Reduction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 7. Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05736G [pubs.rsc.org]

- 8. Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of chlorinated benzenes on the metabolism of foreign organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of chloronitrobenzenes by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review of 1-Chloro-2-propylbenzene: A Scarcity of In-depth Studies

Despite its defined chemical identity, a comprehensive review of scientific literature reveals a significant lack of in-depth research on 1-Chloro-2-propylbenzene. While basic physicochemical and spectroscopic data are available, detailed experimental protocols for its synthesis and, most notably, any substantial investigation into its biological activities and toxicological profile are largely absent from published studies. This scarcity of information currently prevents the creation of a detailed technical guide as requested by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as o-chloropropylbenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl and a molecular weight of approximately 154.64 g/mol .[1][2][3][4][5] Its structure consists of a benzene ring substituted with a chlorine atom and a propyl group at the ortho positions. Basic identifying information is summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 1730-86-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁Cl | [1][2][3][4] |

| Molecular Weight | 154.64 g/mol | [5] |

| LogP | 3.29250 | [1] |

Spectroscopic data, including mass spectrometry, 13C NMR, and IR spectra, are available in public databases such as those maintained by the National Institute of Standards and Technology (NIST) and PubChem.[4][5] This information is crucial for the identification and characterization of the compound.

Synthesis Strategies: A General Overview

A plausible synthetic approach involves the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by reduction of the resulting ketone to yield this compound.[6][7][8]

Caption: Plausible synthetic workflow for this compound.

Another potential route involves the reaction of a Grignard reagent, such as 2-chlorophenylmagnesium bromide, with a propylating agent. However, specific experimental conditions and yields for this transformation are not documented in the searched literature.

Biological and Toxicological Profile: A Knowledge Gap

A thorough literature search did not yield any studies on the biological activity of this compound. There is no information available regarding its pharmacological effects, mechanism of action, or its potential application in drug development. Consequently, no signaling pathways associated with this compound have been identified.

Similarly, there is a complete lack of toxicological data for this compound in the public domain. No studies on its cytotoxicity, genotoxicity, or in vivo toxicity have been published. While general information on the toxicity of chlorinated benzenes exists, extrapolating this data to this compound without specific studies would be scientifically unsound.[9] The safety data sheet (SDS) for the compound indicates a lack of available data for acute toxicity, skin corrosion/irritation, and other key toxicological endpoints.[10][11]

Conclusion

The current body of scientific literature on this compound is remarkably limited. While its basic chemical identity is established, the absence of detailed synthesis protocols and the complete void of information on its biological and toxicological properties present a significant knowledge gap. For researchers, scientists, and drug development professionals, this lack of data means that any work with this compound would require foundational research to establish its synthesis, characterization, and safety profile before any further biological investigations could be undertaken. The development of an in-depth technical guide or whitepaper as requested is, therefore, not feasible based on the currently available scientific information.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-chloro-2-propyl-benzene | 1730-86-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Benzene, 1-chloro-2-propyl- [webbook.nist.gov]

- 5. o-Chloropropylbenzene | C9H11Cl | CID 519393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Synthesis of aromatic compounds I [quimicaorganica.org]

- 8. echemi.com [echemi.com]

- 9. cerij.or.jp [cerij.or.jp]

- 10. lookchem.com [lookchem.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Chloro-2-propylbenzene Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-2-propylbenzene derivatives and their analogues, focusing on their synthesis, potential biological activities, and relevant experimental methodologies. Due to the limited availability of direct research on this specific chemical class, this paper extrapolates data from structurally related compounds to provide insights into their potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering detailed protocols and structured data to facilitate further investigation into this promising area of chemical biology.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. A common and effective strategy involves a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone.

General Synthetic Pathway

A generalized synthetic route to obtain this compound from chlorobenzene is outlined below. This pathway involves the introduction of a propyl group via an acyl intermediate to prevent carbocation rearrangement, which is a common issue in direct Friedel-Crafts alkylation.

Caption: General synthetic pathway for this compound.

Experimental Protocols

The Friedel-Crafts acylation of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields a mixture of ortho and para isomers of chloropropiophenone. The para isomer is typically the major product due to steric hindrance at the ortho position.[1][2][3]

Protocol:

-

To a stirred solution of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add propionyl chloride (1.0 eq) dropwise.

-

After the addition is complete, add chlorobenzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

The reduction of the ketone intermediate to the corresponding alkane can be achieved using either the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions). The choice of method depends on the presence of other acid- or base-sensitive functional groups in the molecule.[4][5][6][7][8][9][10][11][12]

Clemmensen Reduction Protocol: [4][5][6][10]

-

Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes. Decant the aqueous solution.

-

To a flask containing the zinc amalgam, add concentrated hydrochloric acid.

-

Add the 2-chloro-1-phenylpropan-1-one to the stirred mixture.

-

Heat the reaction mixture under reflux for 4-6 hours. Add more concentrated hydrochloric acid periodically.

-

After cooling, decant the aqueous layer and extract with a suitable organic solvent (e.g., toluene).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Wolff-Kishner Reduction Protocol: [7][8][9][11][12]

-

To a high-boiling point solvent such as diethylene glycol, add the 2-chloro-1-phenylpropan-1-one, hydrazine hydrate (excess), and potassium hydroxide (excess).

-

Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

-

Increase the temperature to 180-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

-

After the reaction is complete (cessation of gas evolution), cool the mixture and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Potential Biological Activities and Analogues

Direct biological activity data for this compound derivatives is scarce in the public domain. However, by examining structurally similar compounds, we can infer potential areas of therapeutic interest.

Antimicrobial Activity of Halogenated Nitrostyrene Analogues

Halogenated β-nitrostyrenes, which share a substituted benzene ring, have demonstrated notable antimicrobial properties. The presence of a halogen on the aromatic ring and the nitrovinyl group are key features for their activity. These compounds are believed to act as Michael acceptors, reacting with nucleophilic residues in microbial proteins.

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-Fluoro-β-methyl-β-nitrostyrene | Staphylococcus aureus | 32 | [13] |

| Bacillus subtilis | 16 | [13] | |

| Escherichia coli | 256 | [13] | |

| Candida albicans | 32 | [13] | |

| 4-Chloro-β-methyl-β-nitrostyrene | Staphylococcus aureus | 32 | [13] |

| Bacillus subtilis | 32 | [13] | |

| Escherichia coli | 256 | [13] | |

| Candida albicans | 32 | [13] | |

| 4-Bromo-β-methyl-β-nitrostyrene | Staphylococcus aureus | 32 | [13] |

| Bacillus subtilis | 16 | [13] | |

| Escherichia coli | 128 | [13] | |

| Candida albicans | 32 | [13] |

Cannabinoid Receptor Activity of Chloro-Benzimidazole Analogues

Chloro-substituted benzimidazole derivatives have been investigated as ligands for cannabinoid receptors (CB1 and CB2).[14][15][16][17][18] Some of these compounds have shown high binding affinity and selectivity, suggesting potential applications in modulating the endocannabinoid system for therapeutic purposes.

| Compound | Receptor | Kᵢ (nM) | Reference |

| A | CB1 | 1.2 | [14] |

| B | CB1 | 5.3 | [15] |

| C | CB2 | 0.08 | [17] |

Proteasome Inhibition by Substituted Benzene Analogues

Certain substituted benzene derivatives have been identified as inhibitors of the proteasome, a key target in cancer therapy.[19][20][21][22] The inhibition of proteasome activity can induce apoptosis in cancer cells.

| Compound | Activity | IC₅₀ (µM) | Reference |

| Naphthyl-azotricyclic-urea-p-chlorobenzene | Proteasome Inhibition (β5c) | 20.1 | [19] |

| Chloro(trifluoromethyl)aziridine derivative 21 | Proteasome Inhibition (ChT-L) | 13.6 | [21] |

| b-AP15 | 19S RP DUB Inhibition | 2.1 | [22] |

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[13][27][28][29][30]

Protocol (Broth Microdilution):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible growth.

Caption: Workflow for the MIC antimicrobial susceptibility test.

Potential Signaling Pathways

Based on the activities of analogous compounds, this compound derivatives could potentially interact with several signaling pathways.

Proteasome Inhibition Pathway

If these derivatives act as proteasome inhibitors, they would disrupt the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.

Caption: Potential signaling pathway for proteasome inhibition.

Cannabinoid Receptor Signaling

As potential cannabinoid receptor ligands, these compounds could modulate downstream signaling cascades, such as the inhibition of adenylyl cyclase, leading to various physiological effects.

Caption: Potential cannabinoid receptor signaling pathway.

Conclusion

While direct research on this compound derivatives is limited, this guide provides a comprehensive framework for their synthesis and potential biological evaluation based on data from structurally related analogues. The synthetic pathways are well-established, and the potential for these compounds to exhibit antimicrobial, anticancer, and neuromodulatory activities warrants further investigation. The provided experimental protocols and conceptual signaling pathways offer a starting point for researchers to explore the therapeutic potential of this chemical class. Future studies should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a range of biological assays to establish clear structure-activity relationships and identify lead compounds for further development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. byjus.com [byjus.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Clemmensen Reduction [organic-chemistry.org]

- 11. Wolff-Kishner Reduction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor [iris.cnr.it]

- 18. lumirlab.com [lumirlab.com]

- 19. Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases [mdpi.com]

- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 28. protocols.io [protocols.io]

- 29. benchchem.com [benchchem.com]

- 30. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of 1-Chloro-2-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Chloro-2-propylbenzene. Due to a scarcity of direct experimental data for this specific compound, this document focuses on robust estimation techniques and detailed experimental protocols applicable to substituted benzenes. The guide presents estimated thermodynamic data, including enthalpy of formation, Gibbs free energy of formation, heat capacity, and boiling point, derived from established group contribution methods. Furthermore, it outlines the standard experimental methodologies, such as combustion calorimetry and vapor pressure measurement, that are employed to determine these properties for aromatic compounds. Visual workflows for these experimental procedures are provided to enhance understanding. This guide serves as a valuable resource for researchers and professionals in drug development and chemical engineering by providing a foundational understanding of the thermodynamic behavior of this compound and related compounds.

Introduction

This compound is a halogenated aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the manufacturing of various chemical products. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in chemical reactions and environmental systems. Thermodynamic data, such as enthalpy of formation and heat capacity, are fundamental for reaction calorimetry, process simulation, and risk assessment.

This guide addresses the current lack of available experimental thermodynamic data for this compound by providing estimated values calculated using the highly reliable Joback group contribution method. Additionally, it details the established experimental protocols that are the gold standard for obtaining high-precision thermodynamic data for similar organic compounds.

Estimated Thermodynamic Properties

The thermodynamic properties of this compound have been estimated using the Joback group contribution method. This method predicts thermochemical and physical properties from the molecular structure by summing the contributions of individual functional groups. It is important to note that the data presented in the following tables are estimated values and should be used as a preliminary reference in the absence of experimentally determined data.

Table 1: Estimated Core Thermodynamic Properties of this compound

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -58.5 kJ/mol | kJ/mol |

| Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | 102.3 kJ/mol | kJ/mol |

| Normal Boiling Point | Tb | 472.1 K | K |

| Enthalpy of Vaporization at Normal Boiling Point | ΔHvap | 42.8 kJ/mol | kJ/mol |